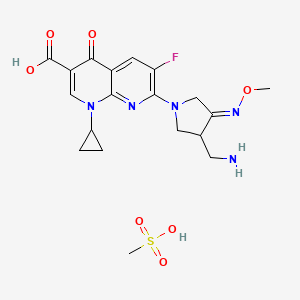
Gemifloxacinmesilat
Übersicht
Beschreibung
Gemifloxacin mesylate is a broad-spectrum quinolone antibacterial agent, primarily used in the treatment of acute bacterial exacerbation of chronic bronchitis and mild-to-moderate pneumonia . It is known for its efficacy against a wide range of gram-positive and gram-negative bacteria, making it a valuable tool in combating respiratory infections .
Wissenschaftliche Forschungsanwendungen
Gemifloxacin mesylate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound in the study of quinolone synthesis and modification.
Biology: Researchers use gemifloxacin mesylate to study bacterial resistance mechanisms and the development of new antibacterial agents.
Medicine: It is extensively studied for its efficacy in treating respiratory infections and its potential use in other bacterial infections.
Industry: Gemifloxacin mesylate is used in the pharmaceutical industry for the development of new antibacterial formulations and drug delivery systems
Wirkmechanismus
Target of Action
Gemifloxacin mesylate, also known as Factive, primarily targets two key enzymes in bacteria: DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth as they play a crucial role in DNA replication, transcription, repair, and recombination .
Mode of Action
Gemifloxacin is a quinolone/fluoroquinolone antibiotic. Its mode of action depends on blocking bacterial DNA replication by binding itself to DNA gyrase and topoisomerase IV . This binding inhibits the untwisting process required to replicate one DNA double helix into two . Notably, gemifloxacin has 100 times higher affinity for bacterial DNA gyrase than for mammalian .
Biochemical Pathways
The bactericidal action of gemifloxacin results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . By inhibiting these enzymes, gemifloxacin prevents bacterial DNA replication, transcription, repair, and recombination . This leads to the death of the bacteria, thereby treating the infection.
Pharmacokinetics
Gemifloxacin is taken orally and has a bioavailability of 71% . The drug is excreted through feces (61%) and urine (36%) . The pharmacokinetics of gemifloxacin are approximately linear over the dose range from 40 mg to 640 mg .
Result of Action
The result of gemifloxacin’s action is the death of the bacteria causing the infection. By inhibiting DNA gyrase and topoisomerase IV, gemifloxacin prevents the bacteria from replicating their DNA, which is essential for their growth and survival . This leads to the death of the bacteria, effectively treating the infection .
Action Environment
The action of gemifloxacin can be influenced by various environmental factors. For instance, the presence of other drugs can affect the absorption, distribution, metabolism, and excretion of gemifloxacin, potentially impacting its efficacy . Additionally, patient-specific factors such as age, gender, genetic makeup, and overall health status can also influence the drug’s action .
Biochemische Analyse
Biochemical Properties
Gemifloxacin mesylate plays a crucial role in biochemical reactions by inhibiting bacterial DNA synthesis. It achieves this by targeting and binding to bacterial enzymes such as DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, gemifloxacin mesylate prevents the bacteria from proliferating, leading to their eventual death .
Cellular Effects
Gemifloxacin mesylate exerts significant effects on various types of cells and cellular processes. It primarily affects bacterial cells by inhibiting their DNA synthesis, which is crucial for their survival and replication . This inhibition disrupts cell signaling pathways and gene expression in bacterial cells, leading to cell death. Additionally, gemifloxacin mesylate has been shown to penetrate well into lung tissue and fluids, making it effective against respiratory infections .
Molecular Mechanism
The molecular mechanism of gemifloxacin mesylate involves its binding interactions with bacterial enzymes. Gemifloxacin mesylate binds to DNA gyrase and topoisomerase IV, inhibiting their activity . These enzymes are responsible for maintaining the superhelical structure of bacterial DNA, which is essential for DNA replication and transcription. By inhibiting these enzymes, gemifloxacin mesylate prevents the bacteria from replicating and repairing their DNA, leading to their death .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of gemifloxacin mesylate have been observed to change over time. The compound is rapidly absorbed from the gastrointestinal tract and widely distributed throughout the body . It has been shown to have minimal accumulation following multiple oral doses, with steady-state achieved by the third day of dosing . Long-term effects on cellular function have been observed, including potential adverse reactions such as tendinitis and tendon rupture .
Dosage Effects in Animal Models
The effects of gemifloxacin mesylate vary with different dosages in animal models. Studies have shown that gemifloxacin mesylate is rapidly absorbed and distributed in rats and dogs . The pharmacokinetic profiles of its enantiomers are essentially identical, with rapid absorption and distribution beyond total body water . High doses of gemifloxacin mesylate have been associated with adverse effects such as arthropathy in immature animals .
Metabolic Pathways
Gemifloxacin mesylate is metabolized to a limited extent by the liver . The principal metabolites formed are N-acetyl gemifloxacin, the E-isomer of gemifloxacin, and the carbamyl glucuronide of gemifloxacin . These metabolites are relatively minor, accounting for less than 10% of the administered oral dose . The compound is eliminated from the body via urinary excretion, biliary secretion, and gastrointestinal secretion .
Transport and Distribution
Gemifloxacin mesylate is widely distributed throughout the body after oral administration . It penetrates well into lung tissue and fluids, with concentrations in bronchoalveolar lavage fluid exceeding those in the plasma . The compound is also rapidly absorbed from the gastrointestinal tract, with peak plasma concentrations observed between 0.5 and 2 hours following oral administration .
Subcellular Localization
The subcellular localization of gemifloxacin mesylate involves its distribution within bacterial cells. By binding to DNA gyrase and topoisomerase IV, gemifloxacin mesylate localizes to the bacterial DNA, inhibiting its replication and transcription . This targeting is crucial for its bactericidal activity, as it prevents the bacteria from proliferating and repairing their DNA .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of gemifloxacin mesylate involves multiple steps, starting with the preparation of the core quinolone structure. The process typically includes the following steps:
Formation of the Quinolone Core: The quinolone core is synthesized through a series of reactions involving cyclization and functional group modifications.
Introduction of the Fluorine Atom: A fluorine atom is introduced at the appropriate position on the quinolone ring to enhance antibacterial activity.
Formation of the Mesylate Salt: The final step involves the formation of the mesylate salt by reacting gemifloxacin with methanesulfonic acid.
Industrial Production Methods: Industrial production of gemifloxacin mesylate involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Crystallization: The crude product is purified through crystallization to obtain gemifloxacin mesylate in its pure form.
Quality Control: Rigorous quality control measures are implemented to ensure the final product meets pharmaceutical standards.
Analyse Chemischer Reaktionen
Types of Reactions: Gemifloxacin mesylate undergoes various chemical reactions, including:
Oxidation: Gemifloxacin can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the quinolone core, potentially altering its antibacterial properties.
Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s activity and stability.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide and other oxidizing agents are commonly used in oxidation reactions.
Reducing Agents: Sodium borohydride and other reducing agents are used in reduction reactions.
Substitution Reagents: Various halogenating agents and nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include modified quinolone derivatives with altered antibacterial properties .
Vergleich Mit ähnlichen Verbindungen
- Ciprofloxacin
- Moxifloxacin
- Levofloxacin
- Ofloxacin
Gemifloxacin mesylate stands out due to its broad-spectrum activity and effectiveness against multi-drug resistant strains of bacteria .
Eigenschaften
IUPAC Name |
7-[(4Z)-3-(aminomethyl)-4-methoxyiminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid;methanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN5O4.CH4O3S/c1-28-22-14-8-23(6-9(14)5-20)17-13(19)4-11-15(25)12(18(26)27)7-24(10-2-3-10)16(11)21-17;1-5(2,3)4/h4,7,9-10H,2-3,5-6,8,20H2,1H3,(H,26,27);1H3,(H,2,3,4)/b22-14+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYMVSQRGZEYAX-CWUUNJJBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C1CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/1\CN(CC1CN)C2=C(C=C3C(=O)C(=CN(C3=N2)C4CC4)C(=O)O)F.CS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24FN5O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7045948 | |
| Record name | Gemifloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
485.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210353-53-0, 204519-65-3 | |
| Record name | Gemifloxacin mesylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210353-53-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gemifloxacin mesylate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210353530 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gemifloxacin mesylate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Gemifloxacin mesylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7045948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GEMIFLOXACIN MESYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X4S9F8RL01 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

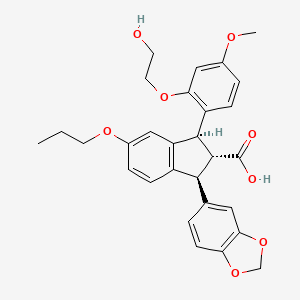
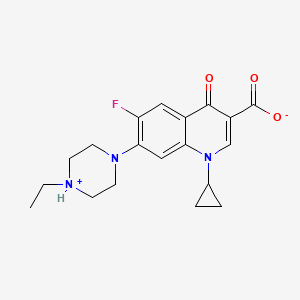
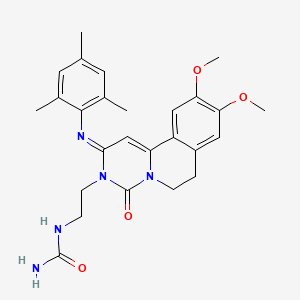
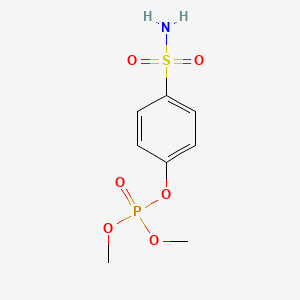
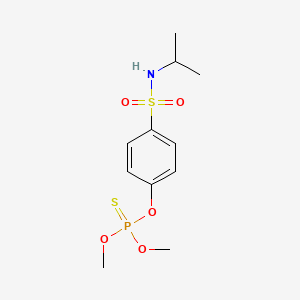
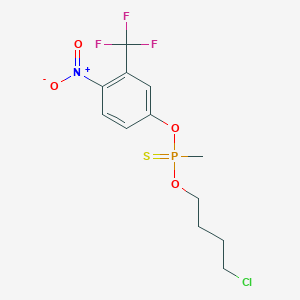
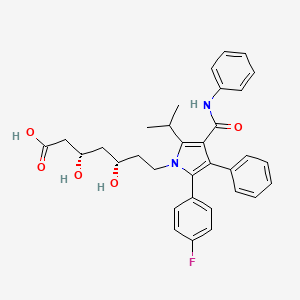
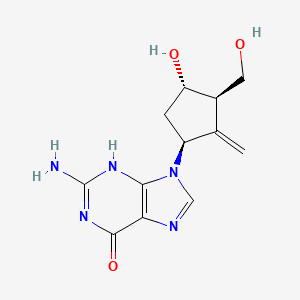

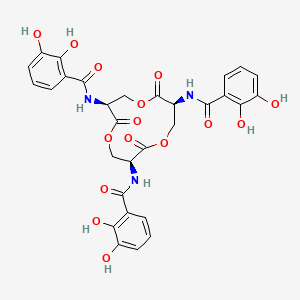
![3,6-diamino-N-[(6Z)-3-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-6-[(carbamoylamino)methylidene]-9,12-bis(hydroxymethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,13-pentazacyclohexadec-15-yl]-4-hydroxyhexanamide](/img/structure/B1671363.png)
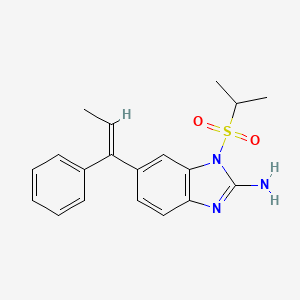
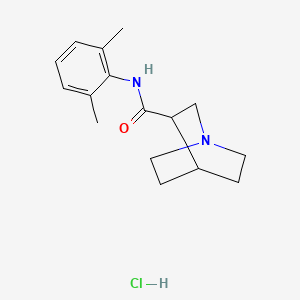
![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)
